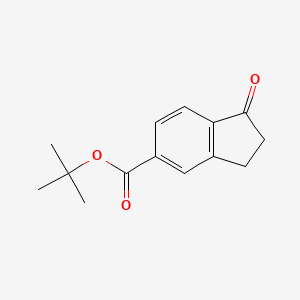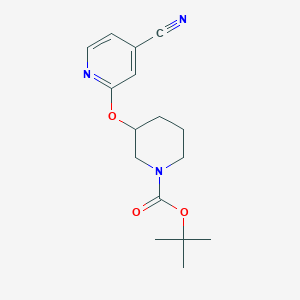![molecular formula C14H18N2O2 B13450982 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a methoxyphenyl group attached to a prop-2-enoyl moiety, which is further linked to a piperazine ring
Méthodes De Préparation
The synthesis of 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of an appropriate catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux . Another approach involves the use of 4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with piperazine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the prop-2-enoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anti-cancer agent.
Mécanisme D'action
The mechanism of action of 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Differing by the position of the methoxy group.
1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the prop-2-enoyl moiety.
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Contains a phenyl group instead of a piperazine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(E)-3-(4-methoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-5-2-12(3-6-13)4-7-14(17)16-10-8-15-9-11-16/h2-7,15H,8-11H2,1H3/b7-4+ |
Clé InChI |
UDWKRDOZOPAMMO-QPJJXVBHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCNCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
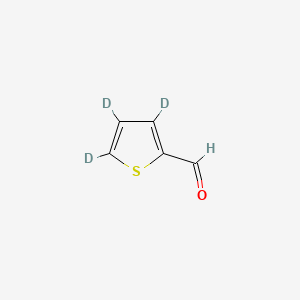
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)

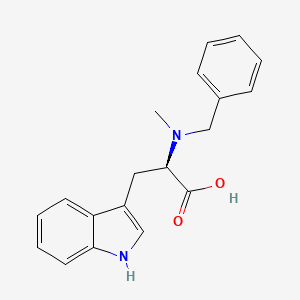
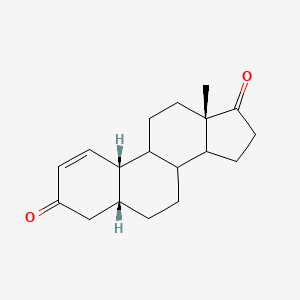
![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
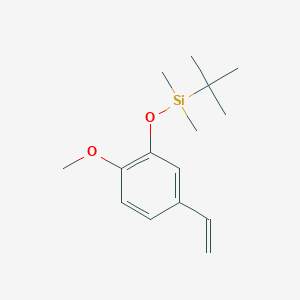

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
